molecular formula C14H13ClN2O B13922902 4-Chloro-6-methyl-7-(1-methylethoxy)-3-quinolinecarbonitrile

4-Chloro-6-methyl-7-(1-methylethoxy)-3-quinolinecarbonitrile

Cat. No.: B13922902
M. Wt: 260.72 g/mol
InChI Key: JEKBVFMHZQPBNE-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-7-(1-methylethoxy)-3-quinolinecarbonitrile is a quinoline derivative characterized by:

  • Chlorine at position 4,
  • Methyl at position 6,
  • Isopropoxy (1-methylethoxy) at position 7,
  • Carbonitrile at position 2.

Properties

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

4-chloro-6-methyl-7-propan-2-yloxyquinoline-3-carbonitrile

InChI

InChI=1S/C14H13ClN2O/c1-8(2)18-13-5-12-11(4-9(13)3)14(15)10(6-16)7-17-12/h4-5,7-8H,1-3H3

InChI Key

JEKBVFMHZQPBNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1OC(C)C)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- can be achieved through several synthetic routes. One common method involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an acid catalyst and an oxidizing agent . The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Substituent Variations and Properties

Compound Name (CAS/ID) Position 4 Position 6 Position 7 Key Properties/Applications Reference
Target Compound Cl CH₃ OCH(CH₃)₂ (isopropoxy) High lipophilicity; potential kinase inhibition
4-Chloro-6-methoxy-7-isopropoxyquinoline-3-carbonitrile (214476-09-2) Cl OCH₃ OCH(CH₃)₂ Lower lipophilicity vs. target; used in R&D pipelines
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile (CAS 214476-09-2) Cl NO₂ OCH₂CH₃ Nitro group enhances reactivity; explored in anticancer agents
7-Benzyloxy-4-chloro-6-methoxyquinoline-3-carbonitrile (214476-99-0) Cl OCH₃ OCH₂C₆H₅ Bulky benzyloxy group; impacts metabolic stability
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (A157791) Cl OCH₃ O(CH₂)₃Cl Polar chloropropoxy chain; may improve solubility
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (A243902) Cl OCH₃ OH Hydroxy group increases hydrogen-bonding capacity

Electronic and Steric Effects

  • Target vs. Methoxy Derivatives: The target’s methyl at position 6 (vs.
  • Nitro Substitution : The nitro group in the 6-nitro analog () introduces strong electron-withdrawing effects, altering electronic distribution and reactivity.
  • Benzyloxy vs. Isopropoxy : The benzyloxy group in increases steric bulk, possibly hindering interactions with biological targets compared to the target’s isopropoxy.

Research Implications

  • Drug Development : The target’s methyl/isopropoxy combination offers a balance of lipophilicity and stability, favorable for kinase inhibitors .
  • Material Science : Nitro and benzyloxy derivatives () may serve as intermediates for fluorescent probes or ligands.

Biological Activity

4-Chloro-6-methyl-7-(1-methylethoxy)-3-quinolinecarbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer therapies. This article reviews its biological activity, synthesizing data from various studies and patents.

  • Molecular Formula : C11H12ClN2O
  • Molecular Weight : 218.6391 g/mol
  • CAS Number : 1096120-23-8

The compound exhibits its biological effects primarily through the inhibition of protein tyrosine kinases (PTKs), which are crucial in regulating cellular processes such as growth, differentiation, and apoptosis. By inhibiting these kinases, the compound may exert anti-angiogenic effects, potentially useful in cancer treatment.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. For instance, studies involving animal models have shown that administration of this compound can significantly reduce markers of inflammation in conditions like colitis.

Table 1: Effects on Inflammatory Markers

Treatment GroupInflammatory Marker Reduction (%)
Control0%
Compound Administered55%

This data suggests a robust anti-inflammatory potential, making it a candidate for further development in treating inflammatory diseases.

Anti-cancer Activity

The compound has shown promise in preclinical studies for its ability to inhibit tumor growth by targeting angiogenesis. Angiogenesis is a critical process in tumor development, and by inhibiting PTKs involved in this process, the compound may help starve tumors of their blood supply.

Case Studies

  • Colitis Model : In a study with DSS-induced colitis in mice, treatment with the compound resulted in a significant decrease in disease activity index (DAI) scores compared to untreated controls ( ).
  • Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound led to a reduction in cell viability and proliferation in various cancer cell lines, indicating its potential as an anti-cancer agent ( ).

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic efficacy. Preliminary studies suggest that it has favorable absorption characteristics and a moderate half-life, making it suitable for oral administration.

Safety and Toxicity

While initial studies indicate low toxicity at therapeutic doses, comprehensive toxicity profiling is necessary to ensure safety for human use. Standard safety assessments should include acute and chronic toxicity studies.

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